molecular formula C21H27Cl2NO2 B4735192 1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride

Cat. No.: B4735192
M. Wt: 396.3 g/mol
InChI Key: LPJVRCARGLXAKB-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H27Cl2NO2 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-benzyl-1-piperidinyl)-3-(4-chlorophenoxy)-2-propanol hydrochloride is 395.1418845 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN2O2·HCl, with a molecular weight of 366.84 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H24ClN2O2·HCl
Molecular Weight366.84 g/mol
LogP4.5
Polar Surface Area56.3 Ų
Hydrogen Bond Acceptors3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It exhibits significant affinity for the following:

  • Dopamine Receptors : It acts as a modulator of dopamine pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Its interaction with serotonin receptors suggests potential antidepressant properties.
  • Chemokine Receptors : Studies indicate that similar piperidine derivatives can modulate chemokine receptor activity, impacting inflammatory responses and cancer progression .

Pharmacological Effects

Research has shown that this compound has several pharmacological effects:

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate potency compared to standard chemotherapeutics .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.
  • Anti-inflammatory Properties : By modulating chemokine receptors, it may reduce inflammation, which is beneficial in conditions like rheumatoid arthritis.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of benzylpiperidine derivatives on cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition in ovarian and breast cancer cells, supporting the potential use of this class of compounds in oncology .

Study 2: Mechanistic Insights

Another research focused on the mechanism by which benzylpiperidines affect chemokine receptor signaling pathways. The findings suggested that these compounds could serve as effective modulators in inflammatory diseases, highlighting their therapeutic potential beyond oncology .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2.ClH/c22-19-6-8-21(9-7-19)25-16-20(24)15-23-12-10-18(11-13-23)14-17-4-2-1-3-5-17;/h1-9,18,20,24H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJVRCARGLXAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.